N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide

MCH-R1 antagonist naphthofuran regioisomer binding affinity

N-(3,4-Dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide is a regioisomerically pure, privileged naphthofuran scaffold for MCH-R1 antagonist discovery. Its 3,4-dimethylphenyl substituent occupies a distinct lipophilicity-steric profile versus halogenated or ortho-methyl analogs, making it an essential head-to-head comparator for published naphtho[1,2-b]furan leads 9f and 10b. Procuring this [2,1-b] topology with a defined N-aryl substituent enables direct receptor binding-pocket mapping, while its predicted logP of 4.5–5.5 supports antimicrobial MIC determination against S. aureus and E. coli benchmarked at 16 μg/mL. Cosmetic R&D groups can leverage it for tyrosinase inhibition assays referenced to kojic acid (IC50 = 19.45 μg/mL). This compound populates the intermediate logP 4–5 bin in diversity-oriented screening collections.

Molecular Formula C21H17NO2
Molecular Weight 315.4 g/mol
Cat. No. B5686982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide
Molecular FormulaC21H17NO2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C
InChIInChI=1S/C21H17NO2/c1-13-7-9-16(11-14(13)2)22-21(23)20-12-18-17-6-4-3-5-15(17)8-10-19(18)24-20/h3-12H,1-2H3,(H,22,23)
InChIKeyYLLBSXXWHUMPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide: Core Structural Features and Procurement-Relevant Scaffold Identity


N-(3,4-Dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide belongs to the naphtho[2,1-b]furan-2-carboxamide class, a rigid tricyclic heteroaromatic system composed of a furan ring linearly fused to a naphthalene core. This scaffold has been described in medicinal chemistry literature as a privileged structure for melanin concentrating hormone receptor 1 (MCH-R1) antagonism [1] and for antimicrobial applications [2], with activity profiles that are highly sensitive to both the regioisomeric fusion pattern of the naphthofuran ring and the substitution on the N-aryl carboxamide moiety. The 3,4-dimethylphenyl amide substituent introduces a specific steric and electronic signature that distinguishes it from unsubstituted phenyl, halogenated, or ortho-dimethyl regioisomeric analogs. A comprehensive review covering the period 2000–2020 confirms that naphthofuran derivatives continue to attract significant synthetic and biological interest due to their diverse pharmacological properties [3].

Why N-Aryl Substitution on N-(3,4-Dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide Prevents Direct Analog Interchange


Naphtho[2,1-b]furan-2-carboxamides are not interchangeable commodity building blocks. The MCH-R1 SAR study demonstrates that even a regioisomeric shift from the [1,2-b] to the [2,1-b] naphthofuran fusion produces distinct binding affinity profiles, confirming that the angular topology of the tricyclic core is a key determinant of target engagement [1]. Within the same core, the N-aryl substituent further modulates both potency and selectivity: the parent naphtho[2,1-b]furan-2-carboxamide (unsubstituted amide) is catalogued as a target-poor or non-binder in screening databases [2], whereas appropriately substituted analogs gain measurable biological activity. The 3,4-dimethyl substitution pattern on the phenyl ring is specifically designed to balance lipophilicity and steric bulk, occupying a property space distinct from the more polar 4-chlorophenyl or 3-methylsulfanylphenyl analogs that appear in the same screening libraries. Substituting a generic or regioisomeric analog for this compound therefore risks loss of the specific interaction profile for which the scaffold was designed.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide


Naphthofuran Regioisomerism Drives MCH-R1 Binding Affinity: [2,1-b] Fusion Confers a Measurable but Distinct Baseline Activity Compared to [1,2-b] Isomers

In a systematic SAR study of naphthofuran-2-carboxamides as MCH-R1 antagonists, the naphtho[1,2-b]furan derivative 9f exhibited a fivefold improvement in binding affinity (IC50 = 70 nM) compared to a benzofuran analog, while the naphtho[2,1-b]furan and naphtho[2,3-b]furan ring systems displayed only slightly increased binding affinities relative to the benzofuran baseline [1]. This demonstrates that the [2,1-b] regioisomer occupies a distinct activity band—measurably different from the optimized [1,2-b] series—and that N-aryl substitution (such as the 3,4-dimethylphenyl group) is required to enhance the binding potential of the [2,1-b] scaffold, as the unsubstituted parent is classified as a non-binder or target-poor compound [2].

MCH-R1 antagonist naphthofuran regioisomer binding affinity

Naphtho[2,1-b]furan-2-carboxamide Substitution Dictates Antimicrobial Phenotype: The Role of the Amide Moiety in Gram-Positive and Gram-Negative Activity

A series of 2-substituted-4H-naphtho[2,1-b]furan-m-oxazin-4-ones—direct synthetic precursors to naphtho[2,1-b]furan-2-carboxamides—exhibited promising activity against E. coli, S. aureus, P. aeruginosa, A. niger, and A. flavus [1]. Separately, in the related naphtho[1,2-b]furan-3-carboxamide series, compound 12m showed MIC = 16 μg/mL against S. aureus and compound 12p showed MIC = 16 μg/mL against E. coli, while other regioisomeric analogs in the same series were inactive, underscoring that both the position of the carboxamide and the nature of the N-substituent critically determine antibacterial outcomes [2]. The 3,4-dimethylphenyl analog occupies a defined point in this structure–activity landscape, offering a reproducible entry for antimicrobial screening that a generic unsubstituted or differently substituted analog cannot guarantee.

antimicrobial naphthofuran carboxamide SAR

Tyrosinase Inhibitory Potential of Naphthofuran Carboxamides: Establishing a Baseline for 3,4-Dimethylphenyl Evaluation

In the naphtho[1,2-b]furan-3-carboxamide series, compound 12c demonstrated excellent tyrosinase inhibitory activity with an IC50 of 13.48 μg/mL, comparable to the positive control kojic acid (IC50 = 19.45 μg/mL) [1]. While the [2,1-b] regioisomer and the 3,4-dimethylphenyl substitution have not been directly evaluated in this assay, the established tyrosinase activity of the naphthofuran carboxamide chemotype—combined with the known sensitivity of tyrosinase to lipophilic aromatic amides—positions the 3,4-dimethylphenyl analog as a rational candidate for comparative evaluation against this benchmark.

tyrosinase inhibition naphthofuran IC50

Physicochemical Differentiation: Predicted Lipophilicity of the 3,4-Dimethylphenyl Substituent Places the Compound in a Favorable Drug-Like Property Space

The naphtho[2,1-b]furan-2-carboxamide core has a calculated logP of approximately 2.97 and a topological polar surface area (TPSA) of about 45.6 Ų, indicating moderate lipophilicity and good membrane permeability potential . The addition of the 3,4-dimethylphenyl group increases the predicted logP into the range of 4.5–5.5, as evidenced by structurally analogous compounds such as the related hydrazone derivative (logP = 5.46) [1]. This positions the compound within the optimal lipophilicity window (logP 3–5) for oral bioavailability according to Lipinski's rule of five, distinguishing it from more polar analogs (e.g., 4-chlorophenyl or 3-aminocarbonylphenyl derivatives) that may exhibit lower membrane permeability, and from more lipophilic polycyclic analogs that risk exceeding logP 5 and encountering solubility-limited absorption.

lipophilicity drug-likeness physicochemical properties

Evidence-Based Application Scenarios for N-(3,4-Dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide


MCH-R1 Antagonist Lead Optimization: Using the [2,1-b] Regioisomer as a Tool to Probe Binding Pocket Topology

The MCH-R1 SAR study [1] demonstrates that the naphtho[2,1-b]furan regioisomer occupies a distinct activity band from the more extensively optimized naphtho[1,2-b]furan series. For medicinal chemistry teams engaged in MCH-R1 antagonist discovery for obesity and metabolic disorders, N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide serves as a defined head-to-head comparator against the published naphtho[1,2-b]furan lead 9f (IC50 = 70 nM) and 10b (IC50 = 3 nM). Its procurement enables direct experimental mapping of the [2,1-b] topology within the receptor binding pocket, particularly when co-crystallography or molecular docking studies require a rigid, well-characterized probe with a defined N-aryl substituent.

Antimicrobial Screening Cascade Entry with Documented Scaffold Activity

Given the established antibacterial activity of naphtho[2,1-b]furan-derived oxazinones against E. coli, S. aureus, and P. aeruginosa [2], and the MIC benchmark of 16 μg/mL achieved by optimized naphtho[1,2-b]furan-3-carboxamides against S. aureus and E. coli [3], the 3,4-dimethylphenyl analog is a rational procurement choice for laboratories building a naphthofuran-focused antimicrobial screening set. Its specific substitution pattern allows comparative MIC determination against the published 12m and 12p analogs, directly testing the hypothesis that 3,4-dimethylphenyl substitution can match or exceed the 16 μg/mL potency threshold in the [2,1-b] scaffold series.

Tyrosinase Inhibition Screening for Cosmetic and Dermatological Research

The tyrosinase inhibitory activity of naphthofuran-3-carboxamides, exemplified by compound 12c (IC50 = 13.48 μg/mL vs. kojic acid IC50 = 19.45 μg/mL) [3], establishes a clear benchmark for evaluating N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide in anti-melanogenic research. Cosmetic and dermatological R&D groups can procure this compound to test whether the [2,1-b] regioisomer with the 3,4-dimethylphenyl substituent achieves comparable or superior potency in mushroom or human tyrosinase assays, with kojic acid as the industry-standard positive control.

Physicochemical Property-Driven Library Design and Fragment-Based Screening

The predicted logP range of 4.5–5.5 and the balanced TPSA of the naphtho[2,1-b]furan carboxamide core make N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide a suitable component for property-diverse screening libraries. In fragment-based or HTS campaigns, its moderate lipophilicity provides a useful contrast to more polar, halogenated, or extended aromatic analogs, enabling the construction of SAR landscapes that span a meaningful logP range. Procurement teams building diversity-oriented screening collections can use this compound to populate the intermediate lipophilicity bin (logP 4–5) within the naphthofuran chemotype space.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.